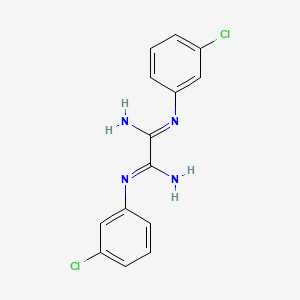
1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two 3-chlorophenyl groups attached to an ethanediimidamide backbone, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide typically involves the condensation of 3-chlorobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound has been investigated for its antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to interact with cellular proteins and enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide can be compared with other similar compounds, such as:
N,N’-bis(3-chlorophenyl)ethylenediamine: This compound has a similar structure but lacks the imidamide functionality, which may result in different chemical and biological properties.
N,N’-bis(4-chlorophenyl)ethanediimidamide: The position of the chlorine atoms on the phenyl rings can significantly influence the compound’s reactivity and biological activity.
N,N’-bis(3-bromophenyl)ethanediimidamide:
Properties
IUPAC Name |
1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c15-9-3-1-5-11(7-9)19-13(17)14(18)20-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19)(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDAGFHOBCQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(C(=NC2=CC(=CC=C2)Cl)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8041119.png)

![2-[[4-(2-Hydroxyethylamino)-6-phenyl-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B8041127.png)

![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)






![N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide](/img/structure/B8041207.png)

![2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041219.png)
